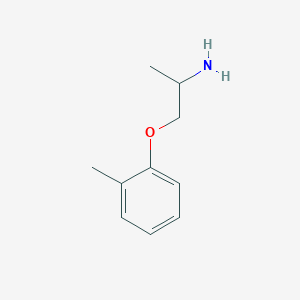
1-(2-Methylphenoxy)propan-2-amine
Übersicht
Beschreibung
The compound 1-(2-Methylphenoxy)propan-2-amine is a chemical structure that is related to various research areas, including the synthesis of enantioenriched amines, host-guest chemistry, forensic analysis of drugs, and the development of antimicrobial agents. The papers provided discuss compounds with structural similarities or functionalities related to 1-(2-Methylphenoxy)propan-2-amine, which can provide insights into its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds, such as 1-[2-bromo(het)aryloxy]propan-2-amines, has been achieved through enzymatic strategies using transaminases and lipases, leading to high enantiomeric excesses (ee) of the desired products . These methods provide a chemoenzymatic strategy that could potentially be applied to the synthesis of 1-(2-Methylphenoxy)propan-2-amine, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2-Methylphenoxy)propan-2-amine has been studied, with the crystal structure of 1,2-bis(2-aminophenoxy)ethane showing intermolecular interactions and weak hydrogen-bonding interactions . These findings suggest that 1-(2-Methylphenoxy)propan-2-amine may also exhibit specific intermolecular interactions due to the presence of the amine group and the phenoxy substituent.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored, such as the synthesis of aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl)propane and 1-phenoxy-3-(propylsulfanyl)propane . These studies involve reactions with formaldehyde and secondary amines, indicating that 1-(2-Methylphenoxy)propan-2-amine could potentially undergo similar reactions to yield a variety of derivatives with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized using various analytical techniques, including liquid chromatography and mass spectrometry . These methods could be applied to 1-(2-Methylphenoxy)propan-2-amine to determine its properties, such as solubility, stability, and reactivity. Additionally, the antimicrobial properties of aminomethoxy derivatives have been tested, suggesting that 1-(2-Methylphenoxy)propan-2-amine could also be evaluated for potential antimicrobial activity .
Wissenschaftliche Forschungsanwendungen
3. Synthesis and antileishmanial activity of 1,3-bis(aryloxy)propan-2
- Results: The study found that compounds bearing hydrophobic o-CH3 or o-Cl groups were more potent than compounds with hydrophilic o-CN or o-OCH3 groups as ring substituent .
4. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines
- Results: After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
5. Synthesis and antileishmanial activity of 1,3-bis(aryloxy)propan-2
- Results: The study found that compounds bearing hydrophobic o-CH3 or o-Cl groups were more potent than compounds with hydrophilic o-CN or o-OCH3 groups as ring substituent .
6. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines
- Results: After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Eigenschaften
IUPAC Name |
1-(2-methylphenoxy)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-3-4-6-10(8)12-7-9(2)11/h3-6,9H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWZEXMVEMHCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510501 | |
| Record name | 1-(2-Methylphenoxy)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenoxy)propan-2-amine | |
CAS RN |
59722-22-4 | |
| Record name | 1-(2-Methylphenoxy)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



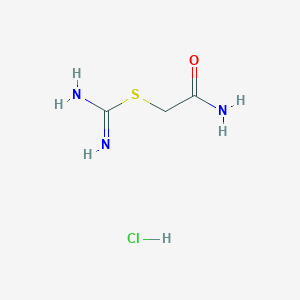
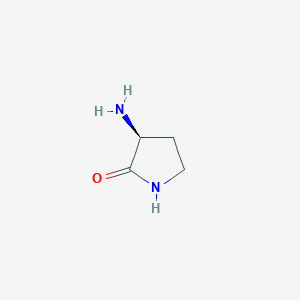
![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)
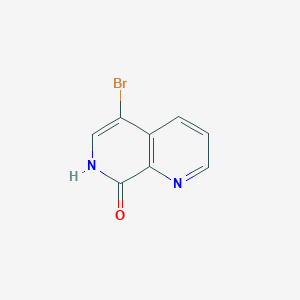
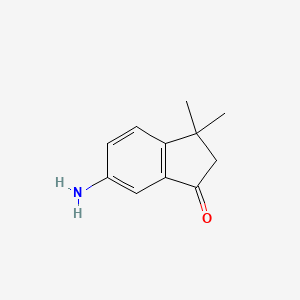
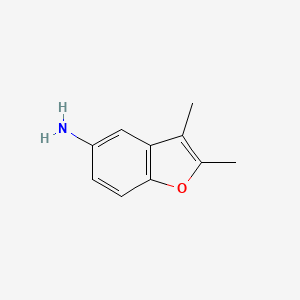
![[Tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate](/img/structure/B1281393.png)
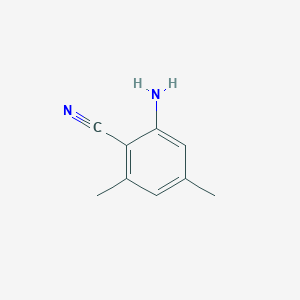
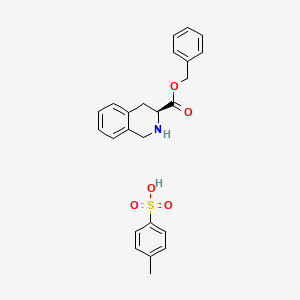
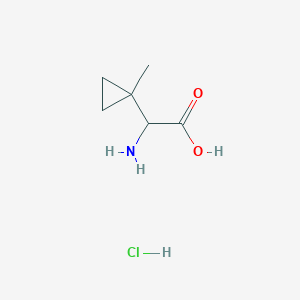
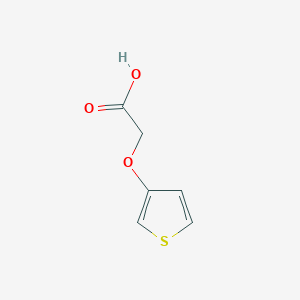
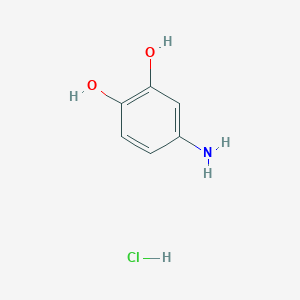
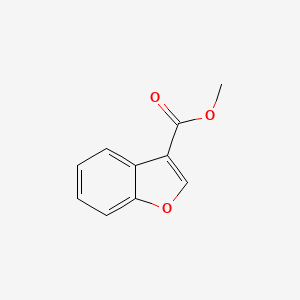
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)